1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea
Overview
Description
1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group (-CSNH-) attached to a 2,4-dimethoxyphenyl group and a 4-(phenylamino)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea typically involves the reaction of 2,4-dimethoxyaniline with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction of the compound can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-phenylthiourea: Lacks the 4-(phenylamino) group.
1-(2,4-Dimethoxyphenyl)-3-[4-(methylamino)phenyl]thiourea: Contains a methylamino group instead of a phenylamino group.
1-(2,4-Dimethoxyphenyl)-3-[4-(chlorophenyl)phenyl]thiourea: Contains a chlorophenyl group instead of a phenylamino group.
Uniqueness
1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea is unique due to the presence of both 2,4-dimethoxyphenyl and 4-(phenylamino)phenyl groups. This combination of functional groups can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-anilinophenyl)-3-(2,4-dimethoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-25-18-12-13-19(20(14-18)26-2)24-21(27)23-17-10-8-16(9-11-17)22-15-6-4-3-5-7-15/h3-14,22H,1-2H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEXNLCOJAVICS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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